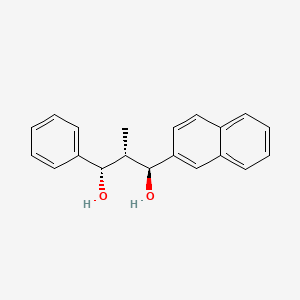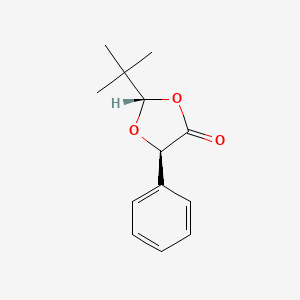
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol is a chiral organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps may include:
Aldol Reaction: Formation of the carbon-carbon bond between the naphthalene ring and the phenyl group.
Reduction: Reduction of the intermediate to introduce the hydroxyl groups.
Resolution: Separation of the desired stereoisomer from the mixture.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of chiral catalysts or chiral auxiliaries can be crucial in achieving the desired stereochemistry on a large scale.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo further reduction to form alkanes.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a chiral building block in organic synthesis.
- Employed in the synthesis of complex natural products.
Biology:
- Potential use as a ligand in biochemical studies.
- Investigated for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on biological systems and potential medicinal properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
- (1R,2R,3R)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-1-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-(4-methylphenyl)propane-1,3-diol
Uniqueness:
- The specific stereochemistry of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol gives it unique properties in terms of reactivity and interaction with biological targets.
- The presence of both naphthalene and phenyl groups provides a distinct aromatic character, influencing its chemical behavior and applications.
Properties
CAS No. |
918799-04-9 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1S,2S,3S)-2-methyl-1-naphthalen-2-yl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C20H20O2/c1-14(19(21)16-8-3-2-4-9-16)20(22)18-12-11-15-7-5-6-10-17(15)13-18/h2-14,19-22H,1H3/t14-,19-,20-/m0/s1 |
InChI Key |
VGHISLGDGSOMDT-GKCIPKSASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)C(C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)


![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)


![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
